molecular formula C11H11N3O2 B14281254 N-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide CAS No. 122019-46-9

N-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide

Cat. No.: B14281254
CAS No.: 122019-46-9
M. Wt: 217.22 g/mol
InChI Key: GBFBJYWABPDRPX-UHFFFAOYSA-N
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Description

N-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a heterocyclic compound that features a pyrazole ring fused with a benzamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and benzamide moieties endows it with unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in an orange solution . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the pyrazole or benzamide rings.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzamide group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

122019-46-9

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)benzamide

InChI

InChI=1S/C11H11N3O2/c1-7-9(11(16)14-13-7)12-10(15)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15)(H2,13,14,16)

InChI Key

GBFBJYWABPDRPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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